molecular formula C8H8ClNO3 B1348602 4-Chloro-2-ethoxy-1-nitrobenzene CAS No. 29604-25-9

4-Chloro-2-ethoxy-1-nitrobenzene

Cat. No. B1348602
CAS RN: 29604-25-9
M. Wt: 201.61 g/mol
InChI Key: YYQSMJVVERBZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethoxy-1-nitrobenzene, also known as 4-CEONB, is an aromatic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in the pharmaceutical, agrochemical and dye industries. 4-CEONB is also used as a reagent in the synthesis of heterocyclic compounds, such as oxazoles, thiazoles and imidazoles. The compound has also been used in the synthesis of new drugs, such as anticonvulsants and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Kinetic Studies

4-Chloro-2-ethoxy-1-nitrobenzene has been explored in various synthesis and kinetic studies. For instance, it was used in the ethoxylation of p-chloronitrobenzene under ultrasound irradiation, utilizing phase-transfer catalysts, demonstrating the significance of ultrasound and phase-transfer catalysts in nucleophilic substitution reactions and studying the kinetics of such reactions (Wang & Rajendran, 2007). Additionally, it was involved in the interaction with sodium glycolate and sodium glycerolate, showing its reactivity in different chemical environments and leading to the formation of various substituted compounds (Blanksma & Fohr, 2010).

Microbial Degradation

Research has also delved into the microbial degradation of 4-Chloro-2-ethoxy-1-nitrobenzene, particularly focusing on its degradation by Pseudomonas strains. This line of research is crucial in understanding the environmental impact and biodegradability of this compound, as well as its potential applications in bioremediation efforts (Shah, 2014).

Analytical and Sensing Applications

4-Chloro-2-ethoxy-1-nitrobenzene has also been used in the development of analytical methods and sensing applications. Studies have shown its involvement in the formation of 1-chloro-4-nitrobenzene, which has further applications in electrochemical sensing for environmental monitoring. This highlights its importance in the development of new technologies for detecting environmental pollutants (Kingsford et al., 2018).

Crystallography and Material Sciences

Furthermore, 4-Chloro-2-ethoxy-1-nitrobenzene has been analyzed in the context of crystallography and material sciences. Studies have investigated its crystal structure and thermal vibrations, providing insights into its physical properties and potential applications in materials science (Mossakowska & Wójcik, 2007).

properties

IUPAC Name

4-chloro-2-ethoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQSMJVVERBZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350168
Record name 4-chloro-2-ethoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxy-1-nitrobenzene

CAS RN

29604-25-9
Record name 4-chloro-2-ethoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-ethoxy-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium ethoxide (21% in ethanol, 8.6 mL, 26 mmol) was added dropwise to a solution of 4-chloro-2-fluoronitrobenzene (3 g, 17.1 mmol) in ethanol (20 mL), and once addition was complete the reaction was stirred for a further hour. The mixture was concentrated under reduced pressure, the residue was diluted with ethyl acetate, and the solution was washed with water (×2), then brine. The solution was dried over MgSO4 and evaporated under reduced pressure to afford the title compound as a solid, 3.45 g.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.